molecular formula C16H18NO5P B14598032 4-({[Ethoxy(hydroxy)phosphoryl](phenyl)methyl}amino)benzoic acid CAS No. 59488-04-9

4-({[Ethoxy(hydroxy)phosphoryl](phenyl)methyl}amino)benzoic acid

Katalognummer: B14598032
CAS-Nummer: 59488-04-9
Molekulargewicht: 335.29 g/mol
InChI-Schlüssel: NGPIKOLFNJVNSA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-({Ethoxy(hydroxy)phosphorylmethyl}amino)benzoic acid is an organic compound that features a benzoic acid moiety substituted with an ethoxy(hydroxy)phosphoryl group and a phenylmethylamino group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-({Ethoxy(hydroxy)phosphorylmethyl}amino)benzoic acid typically involves multi-step organic reactions. One common method is the nucleophilic aromatic substitution reaction, where an aryl halide is reacted with a nucleophile under specific conditions to introduce the desired substituents . The reaction conditions often include the use of strong bases and solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the desired product.

Analyse Chemischer Reaktionen

Types of Reactions

4-({Ethoxy(hydroxy)phosphorylmethyl}amino)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can participate in substitution reactions, where one substituent is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation and may include specific temperatures, solvents, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

4-({Ethoxy(hydroxy)phosphorylmethyl}amino)benzoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research may explore its potential as a pharmaceutical agent or its role in drug development.

    Industry: The compound can be used in the development of new materials or as a reagent in industrial chemical processes.

Wirkmechanismus

The mechanism of action of 4-({Ethoxy(hydroxy)phosphorylmethyl}amino)benzoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to 4-({Ethoxy(hydroxy)phosphorylmethyl}amino)benzoic acid include other benzoic acid derivatives with different substituents. Examples include:

  • 4-aminobenzoic acid
  • 4-hydroxybenzoic acid
  • 4-nitrobenzoic acid

Uniqueness

The uniqueness of 4-({Ethoxy(hydroxy)phosphorylmethyl}amino)benzoic acid lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Eigenschaften

CAS-Nummer

59488-04-9

Molekularformel

C16H18NO5P

Molekulargewicht

335.29 g/mol

IUPAC-Name

4-[[[ethoxy(hydroxy)phosphoryl]-phenylmethyl]amino]benzoic acid

InChI

InChI=1S/C16H18NO5P/c1-2-22-23(20,21)15(12-6-4-3-5-7-12)17-14-10-8-13(9-11-14)16(18)19/h3-11,15,17H,2H2,1H3,(H,18,19)(H,20,21)

InChI-Schlüssel

NGPIKOLFNJVNSA-UHFFFAOYSA-N

Kanonische SMILES

CCOP(=O)(C(C1=CC=CC=C1)NC2=CC=C(C=C2)C(=O)O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.